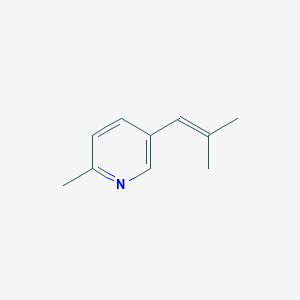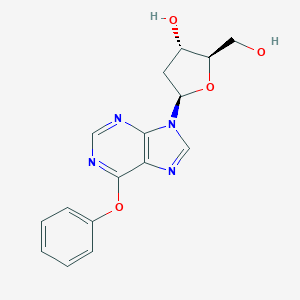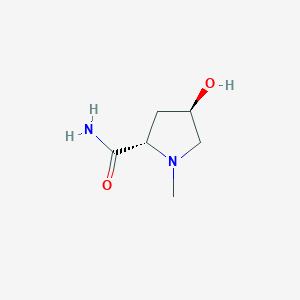![molecular formula C9H17NO6S B044763 [(3aS,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate CAS No. 205249-06-5](/img/structure/B44763.png)
[(3aS,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-[4,5-O-(1-methylethylidene)] Topiramate is a biochemical compound with the molecular formula C9H17NO6S and a molecular weight of 267.3 g/mol . It is a derivative of topiramate, an anticonvulsant drug primarily used to treat epilepsy and prevent migraines . This compound is used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-[4,5-O-(1-methylethylidene)] Topiramate involves the protection of hydroxyl groups in topiramate followed by selective deprotection. The reaction typically starts with the protection of the hydroxyl groups using isopropylidene to form a cyclic acetal. This is followed by the selective removal of the protecting group at the 4,5-positions, resulting in the formation of Des-[4,5-O-(1-methylethylidene)] Topiramate .
Industrial Production Methods
the general approach involves large-scale synthesis using similar protection and deprotection strategies as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Des-[4,5-O-(1-methylethylidene)] Topiramate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Des-[4,5-O-(1-methylethylidene)] Topiramate is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Topiramate: The parent compound, used as an anticonvulsant and for migraine prevention.
2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate: Another derivative with similar structural features.
Uniqueness
Des-[4,5-O-(1-methylethylidene)] Topiramate is unique due to its selective deprotection at the 4,5-positions, which may confer distinct biochemical properties and applications in research .
Properties
IUPAC Name |
[(3aS,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-8(2)15-7-4-3-5-13-9(7,16-8)6-14-17(10,11)12/h7H,3-6H2,1-2H3,(H2,10,11,12)/t7-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSDDGIQDGRFGK-CBAPKCEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CCCOC2(O1)COS(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CCCO[C@]2(O1)COS(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)



![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)







